3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile
Description
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C13H14BrNO It is a brominated derivative of benzonitrile, featuring a cyclohexyl group and a hydroxyl group on the benzene ring
Properties
CAS No. |
39114-59-5 |
|---|---|
Molecular Formula |
C13H14BrNO |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
3-bromo-5-cyclohexyl-2-hydroxybenzonitrile |
InChI |
InChI=1S/C13H14BrNO/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h6-7,9,16H,1-5H2 |
InChI Key |
IKAZBMPVSDZVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Br)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile typically involves the bromination of 5-cyclohexyl-2-hydroxybenzonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-substituted-5-cyclohexyl-2-hydroxybenzonitrile derivatives.
Oxidation: Formation of 3-bromo-5-cyclohexyl-2-hydroxybenzaldehyde.
Reduction: Formation of 3-bromo-5-cyclohexyl-2-hydroxybenzylamine.
Scientific Research Applications
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The nitrile group can also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile
- 3-Fluoro-5-cyclohexyl-2-hydroxybenzonitrile
- 3-Iodo-5-cyclohexyl-2-hydroxybenzonitrile
Uniqueness
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it a valuable tool in various research applications.
Biological Activity
3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom, a cyclohexyl group, and a hydroxyl group attached to a benzonitrile framework, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Composition
- Molecular Formula : C13H14BrNO
- Molecular Weight : 276.16 g/mol
- CAS Number : 39114-59-5
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white solid |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds, enhancing its affinity for biological targets such as enzymes and receptors. The bromine atom may also participate in electrophilic substitutions, influencing the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related benzonitrile derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can be evaluated using minimum inhibitory concentration (MIC) assays.
Case Study: Antibacterial Activity
A study conducted on various benzonitrile derivatives demonstrated that certain structural modifications could enhance antibacterial activity. The results indicated that compounds with a hydroxyl group and halogen substituents exhibited stronger inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Recent investigations into the anticancer properties of benzonitrile derivatives have revealed promising results. Compounds with similar structures have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Research Findings on Anticancer Activity
In vitro studies have reported that derivatives with halogen substitutions can inhibit cancer cell proliferation effectively. For example, a study highlighted the cytotoxic effects of brominated benzonitriles on human breast cancer cells, suggesting a potential pathway for therapeutic development .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Promising |
| 3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile | High | Moderate |
| 3-Bromo-2-hydroxybenzonitrile | Low | Low |
This table illustrates that while this compound shows moderate activity in both areas, its chlorinated counterpart exhibits higher antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
